molecular formula C10H15N3O2 B040186 tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate CAS No. 113906-90-4

tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate

Cat. No. B040186
M. Wt: 209.24 g/mol
InChI Key: MAXJRVOQRBOVAU-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate, also known as TPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPAC is a carbamate derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate is based on its ability to inhibit the activity of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. HDACs are overexpressed in many types of cancer, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis, or programmed cell death. tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate has been shown to selectively inhibit the activity of class I HDACs, which are involved in the regulation of cell growth and differentiation.

Biochemical And Physiological Effects

Tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate has been shown to have significant biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate has also been shown to modulate the expression of genes involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis. In addition, tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages And Limitations For Lab Experiments

Tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate has several advantages for lab experiments, including its high purity and stability, which make it suitable for various analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy. tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate is also relatively easy to synthesize using simple and scalable methods. However, tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate has some limitations, including its low solubility in water and some organic solvents, which may limit its use in certain applications. tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate is also relatively expensive compared to other HDAC inhibitors, which may limit its accessibility for some researchers.

Future Directions

There are several future directions for the study of tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate, including the development of more efficient synthesis methods and the investigation of its potential applications in other fields, such as materials science and catalysis. In medicinal chemistry, tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate could be further optimized to improve its potency and selectivity for HDACs. tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate could also be used as a starting point for the development of other carbamate derivatives with potential therapeutic applications. Finally, the mechanism of action of tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate could be further studied to understand its effects on other cellular processes and to identify potential targets for drug development.

Synthesis Methods

Tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate can be synthesized using different methods, including the reaction of tert-butyl carbamate with pyrrole-2-carboxaldehyde in the presence of a base, such as sodium hydride or potassium carbonate. The reaction produces tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate as a yellow solid, which can be purified using column chromatography. Other methods include the reaction of tert-butyl carbamate with pyrrole-2-carboxylic acid or pyrrole-2-carboxamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide.

Scientific Research Applications

Tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate has been investigated as a potential anticancer agent due to its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are overexpressed in many types of cancer. tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate has also been studied for its potential applications in drug delivery systems and as a fluorescent probe for imaging biological systems.

properties

CAS RN

113906-90-4

Product Name

tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

tert-butyl N-[(E)-1H-pyrrol-2-ylmethylideneamino]carbamate

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-12-7-8-5-4-6-11-8/h4-7,11H,1-3H3,(H,13,14)/b12-7+

InChI Key

MAXJRVOQRBOVAU-BQYQJAHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NN/C=C/1\C=CC=N1

SMILES

CC(C)(C)OC(=O)NN=CC1=CC=CN1

Canonical SMILES

CC(C)(C)OC(=O)NNC=C1C=CC=N1

synonyms

Hydrazinecarboxylic acid, (1H-pyrrol-2-ylmethylene)-, 1,1-dimethylethyl ester

Origin of Product

United States

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